1-(4-(Thiophen-3-yl)piperidine-1-carbonyl)imidazolidin-2-one
Description
1-(4-(Thiophen-3-yl)piperidine-1-carbonyl)imidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core fused with a piperidine ring substituted at the 4-position with a thiophen-3-yl group. The piperidine moiety is further functionalized via a carbonyl linkage to the imidazolidin-2-one scaffold. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in central nervous system (CNS) disorders and enzyme inhibition studies.
Properties
IUPAC Name |
1-(4-thiophen-3-ylpiperidine-1-carbonyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c17-12-14-4-7-16(12)13(18)15-5-1-10(2-6-15)11-3-8-19-9-11/h3,8-10H,1-2,4-7H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAIIQRGOZIKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Thiophen-3-yl)piperidine-1-carbonyl)imidazolidin-2-one typically involves the reaction of thiophene derivatives with piperidine and imidazolidinone under specific conditions. One common method involves the use of a thiophene-3-carbonyl chloride, which reacts with piperidine to form the intermediate compound. This intermediate is then reacted with imidazolidinone to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Thiophen-3-yl)piperidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(4-(Thiophen-3-yl)piperidine-1-carbonyl)imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(Thiophen-3-yl)piperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. The thiophene ring can interact with biological receptors, while the piperidine and imidazolidinone moieties can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues in Anti-Alzheimer’s Research
Key Compound :
- 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) Structure: Features a trifluoromethyl-benzyl substituent on the piperidine ring and a dimethoxybenzyl group on the imidazolidin-2-one. Activity: Demonstrated superior acetylcholinesterase (AChE) inhibition compared to donepezil, a standard anti-Alzheimer’s drug. The trifluoromethyl group enhances lipophilicity and metabolic stability . Comparison: Unlike 1-(4-(Thiophen-3-yl)piperidine-1-carbonyl)imidazolidin-2-one, 18c lacks the thiophene moiety but includes electron-withdrawing groups (e.g., CF₃) that improve binding to AChE’s catalytic site.
Thiophene-Containing Derivatives
Key Compound :
- 1-(Methylsulfonyl)-3-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one Structure: Contains a pyrrolidine ring (5-membered) instead of piperidine (6-membered), with a methylsulfonyl group on the imidazolidinone. Activity: No direct biological data provided, but the pyrrolidine-thiophene combination suggests conformational flexibility that could influence receptor binding. The methylsulfonyl group may enhance solubility or stability . Comparison: The target compound’s piperidine ring provides greater rigidity and spatial extension, which might improve interactions with deep binding pockets in enzymes. The absence of a sulfonyl group in the target compound could reduce polarity, affecting bioavailability .
Schistosomicidal Imidazolidine Derivatives
Key Compounds :
- (LPSF/PTS10): (Z)-1-(2-chloro-6-fluorobenzyl)-4-(4-dimethylaminobenzylidene)-5-thioxoimidazolidin-2-one
- (LPSF/PTS23): (Z)-1-(2-chloro-6-fluorobenzyl)-5-thioxo-4-(2,4,6-trimethoxybenzylidene)imidazolidin-2-one Activity: Both showed significant schistosomicidal activity (parasite mortality >80% at 100 μM) and low cytotoxicity. The thioxo group (C=S) in the imidazolidine ring enhances electrophilicity, promoting interactions with parasitic enzymes .
Metal Complexes of Imidazolidin-2-one Derivatives
Key Compounds :
- Cobalt and Copper Complexes (7a, 7b) : Derived from 1-(6-methoxypyridin-2-yl)imidazolidin-2-one.
- Activity : Demonstrated antitumor properties, likely through metal-mediated DNA intercalation or reactive oxygen species (ROS) generation. The pyridinyl group facilitates metal coordination .
- Comparison : The target compound lacks a pyridinyl substituent or metal-coordination site, suggesting divergent mechanisms of action. However, its thiophene moiety could chelate metals indirectly, warranting further study .
Trifluoromethyl-Substituted Analogs
Key Compound :
- 1-Piperidin-4-yl-3-(4-trifluoromethyl-benzyl)-imidazolidin-2-one hydrochloride Structure: Includes a trifluoromethyl-benzyl group on the imidazolidin-2-one. Activity: No direct data, but CF₃ groups are known to enhance metabolic stability and binding affinity in CNS-targeting drugs. Comparison: The target compound’s thiophene may mimic the electron-withdrawing effects of CF₃, though with reduced hydrophobicity. This could balance solubility and blood-brain barrier penetration .
Biological Activity
The compound 1-(4-(Thiophen-3-yl)piperidine-1-carbonyl)imidazolidin-2-one is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple functional groups:
- Thiophene ring : A five-membered ring containing sulfur, which is known for its role in various biological activities.
- Piperidine ring : A six-membered saturated nitrogen-containing ring that contributes to the compound's pharmacological properties.
- Imidazolidinone moiety : A five-membered ring with a carbonyl group, which is often involved in biological interactions.
The molecular formula of the compound is with a molecular weight of approximately 279.36 g/mol. However, specific physical and chemical properties such as melting point and boiling point remain largely undocumented in the literature .
The precise mechanisms of action for this compound are not fully elucidated. However, it is hypothesized that compounds with similar structures may interact with various biological targets, including:
- Enzyme inhibition : The presence of the piperidine and imidazolidinone rings suggests potential interactions with enzymes that are critical in metabolic pathways.
- Receptor modulation : The thiophene component may enhance binding affinity to certain receptors, influencing signal transduction pathways.
Pharmacological Potential
Research indicates that compounds with similar structural features exhibit diverse pharmacological activities, including:
- Antimicrobial activity : Some related compounds have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory properties : The modulation of inflammatory pathways has been observed in structurally similar molecules.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Enzyme inhibition | Modulation of enzyme activity |
Case Studies
A notable study investigated the effects of related piperidine derivatives on enzyme activity. The results indicated significant inhibition of certain enzymes involved in inflammatory responses, highlighting the potential for therapeutic applications .
In Vitro Studies
In vitro assays have demonstrated that compounds similar to this compound can inhibit specific enzymes linked to disease processes. For instance, a derivative was shown to reduce the activity of soluble epoxide hydrolase, which plays a role in cardiovascular diseases .
In Vivo Studies
Animal model studies have suggested that these compounds may possess anti-inflammatory and analgesic properties. Administration of related piperidine derivatives resulted in decreased pain responses and reduced inflammation markers in treated subjects .
Q & A
Q. What are the optimal synthetic routes for 1-(4-(Thiophen-3-yl)piperidine-1-carbonyl)imidazolidin-2-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Coupling of 4-(thiophen-3-yl)piperidine with a carbonylating agent (e.g., isocyanates or chloroformates) under reflux conditions in methanol or dichloromethane.
- Step 2 : Subsequent reaction with imidazolidin-2-one precursors, often mediated by trifluoroacetic acid (TFA) for deprotection or activation.
- Key Conditions : Use of TFA for Boc-group removal (e.g., 4-[5-(3,4-difluorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-1-yl]-piperidine synthesis) and reflux in methanol for imidazole ring formation .
- Validation : HPLC-MS for molecular weight confirmation and NMR (¹H, ¹³C) for structural elucidation .
Q. How can researchers validate the structural purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. For example, imidazolidinone derivatives show characteristic peaks at δ ~31.98 ppm (-CH₂-N) and δ ~174.87 ppm (-C=O) in ¹³C NMR .
- Mass Spectrometry (ESI-MS or HPLC-MS) : To verify molecular ion peaks and fragmentation patterns.
- Elemental Analysis (CHN) : Compare experimental vs. calculated C, H, N percentages to assess purity .
Advanced Research Questions
Q. How can contradictory spectral data for imidazolidinone derivatives be resolved?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism).
- Deuterated Solvent Screening : Use DMSO-d₆ vs. CDCl₃ to observe solvent-dependent shifts.
- 2D NMR Techniques (COSY, HSQC) : To resolve overlapping signals, as demonstrated in benzimidazole derivative studies .
- Cross-Validation with IR : For carbonyl stretching frequencies (~1670–1740 cm⁻¹) to confirm tautomeric states .
Q. What computational approaches are suitable for predicting the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., histamine receptors or kinases). For example, thiophene-containing analogues have shown affinity for H1/H4 receptors .
- QSAR Modeling : Correlate substituent effects (e.g., thiophene position, piperidine substitution) with activity data from analogues.
- MD Simulations : Assess stability of ligand-receptor complexes over time, as applied to similar piperidine-carboxamide derivatives .
Q. How can thermal stability be assessed for imidazolidinone-based compounds?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen/air. For example, benzimidazole derivatives decompose at ~250–300°C .
- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.
- Kinetic Studies : Use the Flynn-Wall-Ozawa method to calculate activation energy (Ea) for degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
